molecular formula C7H2Cl2F3NO B13516714 1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone

1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B13516714
M. Wt: 243.99 g/mol
InChI Key: NEZWNNDADXQTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

The synthesis of 1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone typically involves the use of organolithium reagents. . The reaction conditions often involve low temperatures and anhydrous solvents to ensure high regioselectivity and yield.

Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize efficiency and minimize costs. The use of catalysts and continuous flow processes can further enhance the production rates and purity of the final product.

Chemical Reactions Analysis

1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups enhances its binding affinity to certain proteins and enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H2Cl2F3NO

Molecular Weight

243.99 g/mol

IUPAC Name

1-(2,5-dichloropyridin-4-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H2Cl2F3NO/c8-4-2-13-5(9)1-3(4)6(14)7(10,11)12/h1-2H

InChI Key

NEZWNNDADXQTPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.